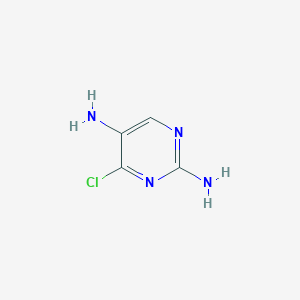

4-Chloropyrimidine-2,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyrimidine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-2(6)1-8-4(7)9-3/h1H,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYVENFABMPERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306280 | |

| Record name | 4-Chloro-2,5-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14631-09-5 | |

| Record name | 4-Chloro-2,5-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14631-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,5-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 4-Chloropyrimidine-2,5-diamine

The following technical guide is structured to serve as a definitive reference for the characterization of 4-Chloropyrimidine-2,5-diamine .

Executive Summary & Molecular Identity[1][2]

In the development of antiviral nucleoside analogs and CDK inhibitors, 4-Chloropyrimidine-2,5-diamine serves as a critical scaffold. Its structural integrity is often compromised by regioisomeric contamination, specifically from the thermodynamically more stable 2,4-diamino-6-chloropyrimidine (Minoxidil intermediate).

This guide provides a self-validating analytical framework to confirm the identity of the 2,5-diamine isomer, distinguishing it from common impurities through specific spectroscopic markers.

Physicochemical Identity

| Property | Specification |

| IUPAC Name | 4-Chloropyrimidine-2,5-diamine |

| CAS Number | 14631-09-5 (Distinct from 156-83-2) |

| Molecular Formula | |

| Molecular Weight | 144.56 g/mol |

| Monoisotopic Mass | 144.0203 Da ( |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water/methanol |

Synthesis & Impurity Logic (Graphviz Visualization)

Understanding the synthetic origin is required to predict impurity profiles. The standard route involves the chlorination of 5-nitropyrimidinols followed by selective reduction.

Figure 1: Synthetic pathway highlighting critical control points for impurity generation. The reduction step is the primary source of regio-purity concerns.

Mass Spectrometry (MS) Analysis[3][4][5][6]

Mass spectrometry provides the primary "fingerprint" for validation, specifically through the chlorine isotope pattern.

Ionization Protocol

-

Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

-

Solvent: Methanol/Water + 0.1% Formic Acid.

Key Diagnostic Peaks

The presence of a Chlorine atom imposes a strict 3:1 intensity ratio on the molecular ion cluster.

| m/z Value | Ion Identity | Relative Abundance | Diagnostic Criteria |

| 145.0 | 100% (Base Peak) | Primary molecular ion. | |

| 147.0 | ~32% | PASS/FAIL Check: Must observe ~3:1 ratio. | |

| 109.0 | Variable | Loss of Chlorine radical/HCl. | |

| 128.0 | Low | Loss of primary amine. |

Fragmentation Logic

Under collision-induced dissociation (CID), the molecule typically fragments via:

-

Dehalogenation: Loss of Cl (neutral -35 or HCl -36).

-

Ring Cleavage: Loss of HCN (27 Da) characteristic of pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][5][7][8]

NMR is the definitive tool for distinguishing the 2,5-diamine from the 2,6-diamine isomer.

H NMR (DMSO- , 400 MHz)

-

Solvent Choice: DMSO-

is required to visualize the exchangeable amine protons, which often collapse in

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.70 – 7.90 | Singlet (s) | 1H | H-6 | CRITICAL MARKER. Located between N1 and C5- |

| 6.10 – 6.40 | Broad Singlet (br s) | 2H | C2- | Flanked by two ring nitrogens (guanidine-like). Typically more acidic/deshielded than C5- |

| 4.80 – 5.20 | Broad Singlet (br s) | 2H | C5- | Electron-rich amine. Upfield shift relative to C2- |

Differentiation Note:

-

Target (2,5-diamine): H6 is a singlet at ~7.8 ppm.

-

Isomer (2,6-diamine): H5 is a singlet at ~5.7 ppm (highly shielded).

-

If you see a singlet below 6.0 ppm, you have the wrong isomer.

C NMR (DMSO- , 100 MHz)

| Shift ( | Assignment | Environment |

| 158.5 | C-2 | Guanidine-like carbon ( |

| 152.0 | C-4 | Attached to Chlorine ( |

| 146.5 | C-6 | Aromatic |

| 128.0 | C-5 | Attached to Amine ( |

Infrared (IR) Spectroscopy

IR is used primarily for functional group confirmation and solid-state form identification.

-

Method: ATR-FTIR (Attenuated Total Reflectance).

-

Key Bands:

-

3450, 3320 cm⁻¹:

stretching (Primary amines). Look for doublets indicating free -

1620 – 1640 cm⁻¹:

Ring stretching / Amine bending (Scissoring). -

740 – 780 cm⁻¹:

stretching (Strong band).

-

Experimental Protocols

Sample Preparation for NMR

To ensure resolution of the two distinct amine signals:

-

Weigh 5-10 mg of the solid compound.

-

Dissolve in 0.6 mL of DMSO-

(99.9% D). -

Critical Step: Add 1 drop of

only after the initial scan.

Purity Profiling (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 mins.

-

Detection: 254 nm (Pyrimidine absorption max).

-

Retention Time Logic: The 4-chloro derivative is more hydrophobic than the 4-hydroxy impurity (hydrolysis product) but less hydrophobic than the fully reduced des-chloro analog.

References

-

Compound Identity & CAS Verification

-

National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 14631-09-5.

-

Source:

-

-

Synthetic Pathway & Reduction Methods

-

Spectroscopic Data Correlation

- Silverstein, R. M., et al. (2014). "Spectrometric Identification of Organic Compounds." (Standard reference for substituent effects on pyrimidine rings).

-

Source:

Sources

Quantum Chemical Calculations for Chloropyrimidines: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chloropyrimidines represent a critical scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and functional properties. Understanding the intricate relationship between their molecular structure and function is paramount for the rational design of novel therapeutics and advanced materials. Quantum chemical calculations have emerged as an indispensable tool in this endeavor, providing profound insights into the electronic structure, reactivity, and spectroscopic properties of these halogenated heterocycles. This in-depth technical guide provides a comprehensive overview of the theoretical background, practical implementation, and interpretive analysis of quantum chemical calculations applied to chloropyrimidines. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage these computational methods in their work.

Introduction: The Significance of Chloropyrimidines and the Role of Quantum Chemistry

Chloropyrimidines are a class of heterocyclic compounds characterized by a pyrimidine ring substituted with one or more chlorine atoms. This structural motif is prevalent in a vast array of biologically active molecules, including kinase inhibitors for cancer therapy and antiviral agents. The presence of the electronegative chlorine atom and the nitrogen atoms in the pyrimidine ring profoundly influences the molecule's electronic distribution, dipole moment, and intermolecular interaction capabilities. These factors, in turn, govern their binding affinity to biological targets and their overall pharmacokinetic and pharmacodynamic profiles.

Quantum chemistry offers a powerful lens through which to examine these molecular properties with high fidelity. By solving the Schrödinger equation (or its approximations), we can compute a wide range of molecular descriptors that are often difficult or impossible to measure experimentally. These calculations enable a deep, mechanistic understanding of chloropyrimidine behavior, facilitating a more rational and efficient design process for new molecules with desired properties.

Foundational Concepts in Quantum Chemical Calculations

A successful quantum chemical investigation hinges on the judicious selection of a computational method and a basis set. This choice represents a trade-off between computational cost and accuracy.

Computational Methods: A Brief Overview

The two most widely employed families of methods for studying molecules of the size of chloropyrimidines are ab initio Hartree-Fock (HF) theory and Density Functional Theory (DFT).

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient for a first-principles method, HF theory neglects electron correlation, which can be a significant limitation for accurately predicting certain properties.

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Instead of the complex wavefunction, DFT uses the electron density as the fundamental variable. The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. For chloropyrimidines, hybrid functionals such as B3LYP have been shown to provide reliable results for a variety of properties.

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation.

-

Pople-style Basis Sets: These are widely used and offer a systematic way to improve accuracy. Common examples include:

-

6-31G(d,p): A split-valence basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). This is often a good starting point for geometry optimizations.

-

6-311++G(d,p): A triple-split valence basis set with diffuse functions (++) on both heavy and hydrogen atoms, in addition to polarization functions. This larger basis set is recommended for calculations where a more accurate description of anions or weak interactions is required, such as in the study of reaction mechanisms or non-covalent interactions.

-

-

Correlation-Consistent Basis Sets (cc-pVXZ): Developed by Dunning and coworkers, these basis sets (e.g., cc-pVDZ, cc-pVTZ) are designed to systematically converge towards the complete basis set limit for correlated calculations. They are generally more computationally expensive but can provide higher accuracy.

Expert Insight: The choice of method and basis set should always be validated for the specific property of interest. For instance, while B3LYP/6-31G(d,p) may be sufficient for geometry optimization, a larger basis set like 6-311++G(d,p) might be necessary for accurate prediction of vibrational frequencies or electronic properties.

A Practical Workflow for Quantum Chemical Calculations of Chloropyrimidines

This section outlines a step-by-step workflow for performing and analyzing quantum chemical calculations on a representative chloropyrimidine, 2-chloropyrimidine.

Caption: A typical workflow for quantum chemical calculations on chloropyrimidines.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

Objective: To find the equilibrium geometry of the chloropyrimidine and confirm it is a true minimum on the potential energy surface.

Step-by-Step Methodology:

-

Construct the Input Molecule: Build the 3D structure of 2-chloropyrimidine using a molecular modeling software (e.g., GaussView, Avogadro). The initial geometry can be based on standard bond lengths and angles.

-

Set up the Calculation: In the input file for your quantum chemistry software (e.g., Gaussian, Q-Chem, GAMESS), specify the following:

-

Route Section: #p B3LYP/6-31G(d,p) Opt Freq

-

B3LYP/6-31G(d,p): Specifies the DFT method and basis set.

-

Opt: Keyword for geometry optimization.

-

Freq: Keyword to perform a vibrational frequency calculation following the optimization.

-

-

Molecular Specification: Provide the atomic coordinates of 2-chloropyrimidine in the appropriate format (e.g., Z-matrix or Cartesian coordinates).

-

-

Execute the Calculation: Submit the input file to the quantum chemistry program.

-

Analyze the Output:

-

Convergence: Verify that the geometry optimization has converged successfully. This is typically indicated by a message in the output file.

-

Vibrational Frequencies: Examine the calculated vibrational frequencies. A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the initial geometry should be perturbed and re-optimized.

-

Zero-Point Energy (ZPE): The output will also provide the ZPE, which is a correction to the electronic energy.

-

Trustworthiness Check: The absence of imaginary frequencies is a critical self-validating check for a stable molecular structure.

Protocol 2: Advanced Electronic Structure Analysis

Objective: To gain deeper insights into the electronic properties and reactivity of the optimized chloropyrimidine structure.

Step-by-Step Methodology:

-

Prepare the Input: Using the optimized geometry from Protocol 1, create a new input file.

-

Set up the Calculation:

-

Route Section: #p B3LYP/6-311++G(d,p) Pop=NBO

-

B3LYP/6-311++G(d,p): Employs a larger basis set for a more accurate description of the electronic structure.

-

Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis.

-

-

-

Execute the Calculation: Run the single-point energy calculation.

-

Analyze the Output:

-

HOMO-LUMO Analysis:

-

Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more easily excitable and generally more reactive. For chloropyrimidines, this can provide insights into their susceptibility to nucleophilic or electrophilic attack.

-

-

Natural Bond Orbital (NBO) Analysis:

-

The NBO analysis provides a chemically intuitive picture of bonding and charge distribution.

-

Examine the natural atomic charges to understand the charge distribution within the molecule. The nitrogen atoms and the chlorine atom are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges.

-

Investigate donor-acceptor interactions (hyperconjugation) to understand intramolecular charge transfer and stabilization.

-

-

Molecular Electrostatic Potential (MEP) Map:

-

The MEP map visualizes the electrostatic potential on the electron density surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack.

-

Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. In chloropyrimidines, these are typically located around the nitrogen atoms.

-

Blue regions (positive potential) indicate electron-poor areas, which are susceptible to nucleophilic attack. These are often found around the hydrogen atoms and, to a lesser extent, the carbon atom attached to the chlorine.

-

-

Interpreting the Data: From Numbers to Chemical Insights

The true power of quantum chemical calculations lies in the interpretation of the computed data to derive meaningful chemical and biological insights.

Data Presentation: A Comparative Table

For a series of chloropyrimidine derivatives, summarizing the key computed properties in a table allows for easy comparison and identification of structure-activity relationships.

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 2-Chloropyrimidine | -7.85 | -0.92 | 6.93 | 3.75 |

| 2,4-Dichloropyrimidine | -8.12 | -1.54 | 6.58 | 1.89 |

| 2,4,6-Trichloropyrimidine | -8.35 | -2.01 | 6.34 | 0.00 |

Note: These are illustrative values and would be obtained from actual calculations.

Interpretation:

-

As the number of chlorine substituents increases, both the HOMO and LUMO energy levels are lowered, indicating increased electrophilicity.

-

The decreasing HOMO-LUMO gap suggests an increase in chemical reactivity.

-

The dipole moment changes significantly with the substitution pattern, which will influence solubility and intermolecular interactions.

Visualization of Molecular Properties

Visualizing computed data is crucial for an intuitive understanding.

Caption: Visualizing MEP and Frontier Molecular Orbitals of a chloropyrimidine.

Applications in Drug Development

Quantum chemical calculations on chloropyrimidines have direct applications in the drug discovery and development pipeline.

-

Target Interaction Analysis: MEP maps and NBO charges can help rationalize and predict the interactions of a chloropyrimidine-based inhibitor with amino acid residues in a protein's active site. For instance, the electron-rich nitrogen atoms can act as hydrogen bond acceptors.

-

Reactivity and Metabolism Prediction: The HOMO and LUMO energies can provide insights into the metabolic stability of a compound. Molecules with a small HOMO-LUMO gap might be more susceptible to oxidative metabolism.

-

Covalent Inhibitor Design: For chloropyrimidines designed as covalent inhibitors, quantum chemical calculations can be used to model the reaction mechanism of covalent bond formation with a target residue (e.g., cysteine). This can aid in optimizing the reactivity of the "warhead."

-

QSAR and Machine Learning: Computed quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) can be used as features in Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms to predict the biological activity of new chloropyrimidine derivatives.

Conclusion and Future Perspectives

Quantum chemical calculations provide a robust and versatile framework for investigating the structure, reactivity, and properties of chloropyrimidines. By carefully selecting appropriate methods and basis sets, researchers can gain invaluable insights that can accelerate the design and development of novel drugs and materials. The continued development of more accurate and efficient computational methods, coupled with the growth of machine learning, promises to further enhance the predictive power of these approaches, solidifying their role as a cornerstone of modern chemical research.

References

-

GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.). Retrieved February 10, 2026, from [Link]

-

Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem. (n.d.). Retrieved February 10, 2026, from [Link]

-

Quantum Chemistry Toolbox from RDMChem - Maplesoft. (n.d.). Retrieved February 10, 2026, from [Link]

-

List of quantum chemistry and solid-state physics software - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

-

O'Keeffe, P., Bolognesi, P., Casavola, A. R., Catone, D., Zema, N., Turchini, S., & Avaldi, L. (2009). An experimental and computational study of the valence photoelectron spectra of halogenated pyrimidines. Molecular Physics, 107(19), 2025-2035. [Link]

-

Bolognesi, P., Mattioli, G., O'Keeffe, P., Feyer, V., Plekan, O., Ovcharenko, Y., ... & Avaldi, L. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(48), 13592-13600. [Link]

-

ChemCompute: Free Computational Chemistry For Undergraduates. (n.d.). Retrieved February 10, 2026, from [Link]

-

O'Keeffe, P., Bolognesi, P., Casavola, A. R., Catone, D., Zema, N., Turchini, S., & Avaldi, L. (2009). An experimental and computational study of the valence photoelectron spectra of halogenated pyrimidines. Semantic Scholar. [Link]

-

A theoretical study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine by DFT/ab initio calculations. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Adhikari, D., Ghimire, M. K., & Jha, P. K. (2017). STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5-METHYLPYRIMIDINE: A DFT APPROACH. Journal of Institute of Science and Technology, 22(1), 10-18. [Link]

-

Adhikari, D., Ghimire, M. K., & Jha, P. K. (2017). STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5- METHYLPYRIMIDINE: A DFT APPROACH. Nepal Journals Online. [Link]

-

Sundaraganesan, N., & Ilango, S. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 837-844. [Link]

-

Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1995). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Journal of the American Society for Mass Spectrometry, 6(1), 27-39. [Link]

-

Bolognesi, P., Mattioli, G., O'Keeffe, P., Feyer, V., Plekan, O., Ovcharenko, Y., ... & Avaldi, L. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. CNR-IRIS. [Link]

-

Krylov, A. I., & Gill, P. M. (2013). Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. The Journal of chemical physics, 138(19), 194103. [Link]

-

Krishnakumar, V., & John Xavier, R. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154. [Link]

-

Arjunan, V., Santhanam, R., & Mohan, S. (2013). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 249-260. [Link]

-

Molecular Electrostatic Potential (MEP). (n.d.). Retrieved February 10, 2026, from [Link]

-

APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN. (n.d.). IJSDR. Retrieved February 10, 2026, from [Link]

-

Optimized structure of chloropicrin, showing the HOMO (left) and LUMO (right). (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Ghorab, M. M., El-Kalyoubi, S., & El-Sebaey, S. A. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198163. [Link]

-

Basis Set and their correlations with quantum chemical computations. (2015). JETIR. [Link]

-

How to Use Quantum Chemistry for Drug Optimization. (2026, February 3). Patsnap Eureka. [Link]

-

Labanowski, J. K. (2001, January 19). SIMPLIFIED INTRODUCTION TO AB INITIO BASIS SETS. Computational Chemistry List. [Link]

-

Carlsson, A. C., & Tcyrulnikov, S. (2018). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. Chemistry–A European Journal, 24(53), 14144-14151. [Link]

-

Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (2022). ChemistrySelect, 7(13), e202104523. [Link]

-

Agoni, C., & Trose, A. (2017). Quantum mechanics implementation in drug-design workflows: does it really help?. Drug design, development and therapy, 11, 223. [Link]

-

Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan. [Link]

-

DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. (2023). DergiPark. [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. Retrieved February 10, 2026, from [Link]

-

Jensen, F. (Ed.). (2021). Basis Sets in Computational Chemistry (1st ed.). Springer. [Link]

-

Kumar, A., & Zhang, K. Y. J. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. International Journal of Molecular Sciences, 25(3), 1604. [Link]

-

Natural bond orbital - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

-

Omixium. (2025, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link]

-

(a-d) Molecular electrostatic potential (MEP) maps of (a) neutral PP-1... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Ghorab, M. M., El-Kalyoubi, S., & El-Sebaey, S. A. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Semantic Scholar. [Link]

-

Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2- yl)methyl). (2018). International Journal of Pure and Applied Mathematics. [Link]

-

2-Chloropyrimidine. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

Feller, D. (1996). Basis Set Selection for Molecular Calculations. Chemical Reviews, 96(2), 737-750. [Link]

-

Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine, NBO,NLO,Thermodynamic Ffunctions,Homolumo Analysis based on Density Function Theory. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

DFT Investigations on the Interactions Between Pyrimidine Derivatives and Ag/Au/Cu Metal Clusters: Solvation Effects and Reactivity Analysis. (2023). ResearchGate. [Link]

-

Lindqvist, L., Czochralska, B., Fontaine-Aupart, M. P., Kawczynski, W., Tfibela, F., & Douki, T. (2002). Photochemistry of 2-chloropyrimidine. Photochemical & Photobiological Sciences, 1(8), 609-614. [Link]

-

Dziedzic, J., Fox, S. J., Fox, T., Takeda, T., & Skylaris, C. K. (2013). Natural bond orbital analysis in the ONETEP code: Applications to large protein systems. Journal of chemical physics, 138(5), 054102. [Link]

-

MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. (2022). International Research Journal of Education and Technology. [Link]

-

Quantum Chemical Approaches to the Encapsulation of Parathion, Chlorpyrifos and Coumaphos by Armchair and Zigzag Boron Nitride Nanotubes Doped with Aluminum. (2023). MDPI. [Link]

-

DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. (2022). Letters in Applied NanoBioScience. [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PubMed Central. [Link]

The 2,4-Diaminopyrimidine Scaffold: A Technical Guide to Rational Antifolate Design

Executive Summary

The 2,4-diaminopyrimidine pharmacophore represents one of the most successful triumphs of rational drug design in the 20th century. Unlike the serendipitous discovery of penicillin, the development of diaminopyrimidines—exemplified by Trimethoprim (TMP) , Pyrimethamine , and Methotrexate —was predicated on a mechanistic understanding of the folate metabolic pathway.

This guide serves as a technical dossier for medicinal chemists and pharmacologists, dissecting the structural logic, synthetic pathways, and validation protocols for this class of Dihydrofolate Reductase (DHFR) inhibitors.

Historical Genesis: The Transition to Rational Design

The history of diaminopyrimidines is inextricably linked to the work of George Hitchings and Gertrude Elion at Burroughs Wellcome (now GSK).[1] In the 1940s, diverging from the industry standard of screening dyes, they adopted the "antimetabolite" hypothesis.

-

The Premise: If bacteria require specific substrates for DNA synthesis, structurally similar "false" substrates could jam the enzymatic machinery.[1]

-

The Target: They identified that Lactobacillus casei relied on a specific factor (later identified as folic acid) for growth.

-

The Breakthrough: By modifying the pyrimidine ring of thymine and cytosine, they synthesized 2,4-diaminopyrimidine derivatives. They discovered that replacing the oxygen at position 4 with an amino group created a molecule that mimicked the pteridine ring of folic acid but acted as a competitive inhibitor.

This work culminated in the 1988 Nobel Prize in Physiology or Medicine, validating the shift from "trial-and-error" to "lock-and-key" drug discovery.

Figure 1: The evolutionary timeline of diaminopyrimidines, moving from broad antimetabolites to selective DHFR inhibitors.

Mechanistic Deep Dive: DHFR Inhibition & Selectivity

The therapeutic index of diaminopyrimidines relies entirely on selectivity . While both humans and bacteria utilize DHFR to reduce dihydrofolate (DHF) to tetrahydrofolate (THF), the enzyme structures differ subtly but critically.[2]

The Mechanism

The 2,4-diamino motif functions as a molecular mimic of the pteridine ring of dihydrofolate.

-

Protonation: The N1 nitrogen of the pyrimidine ring becomes protonated within the enzyme active site.

-

Ionic Bonding: This protonated nitrogen forms a critical ionic bond with a conserved acidic residue deep in the binding pocket (Asp27 in E. coli DHFR; Glu30 in vertebrate DHFR).

-

Hydrogen Bonding: The 2-amino and 4-amino groups act as hydrogen bond donors to backbone carbonyls of the enzyme, anchoring the inhibitor.

The Selectivity Filter (Cooperativity)

Why does Trimethoprim kill bacteria but spare the human host?

-

Affinity Gap: TMP binds to bacterial DHFR ~30,000 times more tightly than mammalian DHFR.

-

NADPH Cooperativity: In bacterial DHFR, the binding of the cofactor NADPH induces a conformational change that increases the affinity for TMP (positive cooperativity). In mammalian DHFR, this cooperative effect is absent or much weaker.[3] This thermodynamic distinction is the cornerstone of its safety profile.

Figure 2: Mechanistic pathway showing the selective inhibition of Bacterial DHFR by Trimethoprim and the synergistic blockade by Sulfonamides.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

To design a potent diaminopyrimidine, one must optimize the 5-position substituent . The 2,4-diamino pyrimidine ring is the "anchor," but the "tail" at position 5 dictates target specificity (bacterial vs. protozoal vs. mammalian).

| Feature | Structural Requirement | Function/Effect |

| Pyrimidine Ring | 2,4-Diamino substitution | Essential for mimicking the pteridine ring of folate and H-bonding with Asp27/Glu30. |

| N1 Nitrogen | Must remain unsubstituted | Critical for protonation and ionic interaction with the enzyme's active site carboxylate. |

| 5-Position Bridge | Methylene (-CH2-) or direct bond | Connects the pharmacophore to the lipophilic tail. Methylene bridges (as in TMP) allow flexibility. |

| 5-Position Tail | Trimethoxybenzyl (TMP) | Optimized for bacterial DHFR hydrophobic pocket. |

| Chlorophenyl (Pyrimethamine) | Optimized for Plasmodial DHFR (Malaria). | |

| Bulky Lipophilic (Piritrexim) | Targets mammalian DHFR (Anticancer) by exploiting wider hydrophobic pockets. |

Synthetic Protocol: The Anilino-Nitrile Route

While early syntheses used cinnamic acid derivatives, the industrial standard for generating 5-benzyl-2,4-diaminopyrimidines (like Trimethoprim) utilizes the condensation of a benzaldehyde with a beta-aminonitrile.

Reaction Scheme

Precursors: 3,4,5-Trimethoxybenzaldehyde + 3-Anilinopropionitrile.

Step 1: Knoevenagel Condensation The aldehyde is condensed with the nitrile in a polar solvent (DMSO or DMF) with a strong base (sodium methoxide) to form the benzylidene intermediate.

-

Why: This establishes the carbon skeleton and the 5-position substitution pattern early.

Step 2: Guanidine Cyclization The intermediate reacts with guanidine free base.

-

Why Guanidine? Guanidine provides the N-C-N motif required to close the pyrimidine ring and automatically installs the 2-amino group.

Laboratory Protocol (Small Scale)

Note: All steps must be performed in a fume hood. Guanidine is corrosive.

-

Preparation of Guanidine: Dissolve Guanidine Hydrochloride (10 mmol) in absolute ethanol. Add Sodium Ethoxide (10 mmol) to generate the free base. Filter off the NaCl precipitate.

-

Condensation: In a separate flask, dissolve 3,4,5-trimethoxybenzaldehyde (5 mmol) and 3-ethoxypropionitrile (5 mmol) in ethanol.

-

Cyclization: Combine the guanidine solution with the aldehyde mixture. Reflux for 4–6 hours.

-

Isolation: Cool the mixture to 4°C. The crude pyrimidine will precipitate.

-

Purification: Recrystallize from ethanol/water (50:50).

-

Yield Check: Expect a white crystalline solid (MP: ~199–203°C for TMP).

Figure 3: Synthetic workflow for Trimethoprim via the nitrile route.

Validation Protocol: Spectrophotometric DHFR Assay

To confirm the activity of a synthesized diaminopyrimidine, a kinetic assay measuring the oxidation of NADPH is the gold standard.

Principle

DHFR catalyzes the reaction: DHF + NADPH + H⁺ → THF + NADP⁺

-

NADPH absorbs light strongly at 340 nm .

-

NADP⁺ and THF do not absorb significantly at this wavelength.

-

Metric: The rate of decrease in Absorbance (A340) is directly proportional to enzyme activity.

Reagents[4]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT (to protect the enzyme).

-

Substrate: Dihydrofolic acid (DHF), 100 µM stock (Protect from light!).

-

Cofactor: NADPH, 100 µM stock.

-

Enzyme: Recombinant E. coli DHFR (for antibacterial testing) or Human DHFR (for toxicity/selectivity testing).

Step-by-Step Methodology

-

Blanking: Set spectrophotometer to 340 nm, 25°C. Blank with Assay Buffer.

-

Mixture Prep: In a quartz cuvette, add:

-

890 µL Assay Buffer

-

50 µL NADPH stock

-

10 µL Inhibitor (Test Compound in DMSO) - Incubate 2 mins to allow binding.

-

-

Initiation: Add 50 µL DHF substrate. Rapidly mix by inversion.

-

Measurement: Immediately record A340 every 15 seconds for 3 minutes.

-

Calculation:

-

Determine the slope (ΔA/min) of the linear portion.

-

Calculate % Inhibition relative to a DMSO-only control.

-

IC50 Determination: Repeat with varying inhibitor concentrations (e.g., 0.1 nM to 10 µM) and plot dose-response using non-linear regression.

-

References

-

Hitchings, G. H., & Elion, G. B. (1988). The Nobel Prize in Physiology or Medicine 1988.[1][4] NobelPrize.org. [Link]

-

Burchall, J. J., & Hitchings, G. H. (1965).[5] Inhibitor binding analysis of dihydrofolate reductase from various species. Molecular Pharmacology. [Link]

-

Cody, V., & Zakrzewski, S. F. (1982). Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. Journal of Medicinal Chemistry. [Link][6]

-

Roth, B., et al. (1962).[5] The Chemistry and Biological Activity of the 2,4-Diaminopyrimidines. Journal of Medicinal and Pharmaceutical Chemistry. [Link]

Sources

- 1. womenshistory.org [womenshistory.org]

- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. The sulfonamide-diaminopyrimidine story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trimethoprim | Basicmedical Key [basicmedicalkey.com]

- 6. Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability and Degradation of 4-Chloropyrimidine-2,5-diamine

This guide details the stability profile and degradation pathways of 4-Chloropyrimidine-2,5-diamine (CAS 14631-09-5). It is designed for researchers requiring precise control over the handling, analysis, and storage of this labile heterocyclic intermediate.

Chemical Identity & Structural Context

Before addressing stability, it is critical to distinguish this specific isomer from its more common regioisomers used in high-volume drug synthesis (e.g., Minoxidil intermediates).

| Feature | Target Compound | Common Isomer (Confusion Risk) |

| IUPAC Name | 4-Chloropyrimidine-2,5-diamine | 6-Chloropyrimidine-2,4-diamine |

| CAS Number | 14631-09-5 | 156-83-2 |

| Structure | Cl at C4; Amines at C2, C5 | Cl at C6; Amines at C2, C4 |

| Electronic State | Electron-rich C5-amine activates the ring but is susceptible to oxidation. | C4-amine is less electron-rich; ring is more stable to oxidation. |

Critical Structural Insight: The presence of the amino group at the C5 position (para to the C2-amine) creates a p-phenylenediamine-like electronic system embedded within the pyrimidine ring. This makes the compound significantly more prone to oxidative degradation than its 2,4-diamino counterparts.

Degradation Pathways

Pathway A: Hydrolytic Dechlorination (Acid-Catalyzed)

The C4-chlorine atom is activated for Nucleophilic Aromatic Substitution (

-

Mechanism: Water attacks the C4 position, displacing the chloride ion.

-

Product: 2,5-Diaminopyrimidin-4-ol, which rapidly tautomerizes to the stable 2,5-diaminopyrimidin-4(3H)-one .

-

Kinetics: Slow at neutral pH; rapid at pH < 3 or pH > 10.

Pathway B: Oxidative Coupling (The "Browning" Effect)

The most pervasive instability issue is oxidative discoloration. The 2,5-diamino motif allows for the formation of quinone-imine type species upon exposure to air, leading to dimerization and polymerization.

-

Mechanism:

-

Single-electron oxidation of the C5-amine yields a radical cation.

-

Further oxidation forms a reactive quinone diimine intermediate.

-

This electrophile reacts with the amino group of a parent molecule (Michael-type addition) to form azo-dimers or phenazine-like oligomers.

-

-

Observation: White powder turns pink/tan (early oxidation)

dark brown (advanced polymerization).

Pathway C: Photolytic Dechlorination

Pyrimidines absorb strongly in the UV region (

Visualization of Mechanisms[1]

Figure 1: Hydrolysis and Tautomerization Pathway

Caption: Acid-catalyzed hydrolysis of the C4-chloro group leads to the stable pyrimidone tautomer.

Figure 2: Oxidative Degradation Workflow

Caption: The 2,5-diamino motif facilitates oxidation to reactive quinone imines, resulting in colored oligomers.

Analytical Strategy & Protocols

To accurately quantify these degradation products, a generic HPLC method is insufficient due to the high polarity of the diamino-pyrimidine core.

Recommended HPLC Method (Reverse Phase - Ion Pairing)

-

Column: C18 Polar-Embedded or Phenyl-Hexyl (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.0 (Acidic pH keeps amines protonated, improving peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0% B (Hold 2 min)

30% B over 15 min. (High polarity requires low organic start). -

Detection: UV at 254 nm (aromatic ring) and 290 nm (oxidized dimers often absorb at higher wavelengths).

Impurity Profiling Table

| Relative Retention Time (RRT) | Proposed Identity | Origin | Limit (Suggested) |

| 0.4 - 0.6 | 2,5-Diaminopyrimidin-4(3H)-one | Hydrolysis | < 0.5% |

| 0.8 - 0.9 | Pyrimidine-2,5-diamine | Photolysis (De-Cl) | < 0.2% |

| 1.00 | 4-Chloropyrimidine-2,5-diamine | API / Target | N/A |

| > 1.5 | Azo-dimers / Oligomers | Oxidation | < 0.5% |

Handling & Storage Protocols

Due to the oxidative instability described above, standard laboratory storage is inadequate.

-

Atmosphere: Must be stored under Argon or Nitrogen . The 2,5-diamine moiety is an oxygen scavenger.

-

Temperature: Long-term storage at -20°C . Short-term (active use) at 2-8°C.

-

Solvent Choice:

-

Avoid: Protic solvents (MeOH, Water) for long durations, as they promote hydrolysis.

-

Preferred: DMSO or DMF (anhydrous) for reactions; store solutions frozen.

-

-

Light: Amber vials are mandatory to prevent photolytic dechlorination.

References

-

Chemical Identity & Isomerism

- Mechanistic Grounding (Pyrimidine Hydrolysis): Brown, D. J. The Pyrimidines. Wiley-Interscience, Chemistry of Heterocyclic Compounds Series. (Standard text establishing C4-chloro lability in pyrimidines). Lagowski, J. M., & Katritzky, A. R. Prototropic Tautomerism of Heteroaromatic Compounds. Advances in Heterocyclic Chemistry. (Detailing the amino-oxo tautomerism of hydrolysis products).

- Corbett, J. F. The Chemistry of Hair Dyes: Oxidation of p-Phenylenediamines. Journal of the Society of Cosmetic Chemists.

Physicochemical Characterization of 4-Chloropyrimidine-2,5-diamine: A Technical Guide

Executive Summary & Structural Distinction

4-Chloropyrimidine-2,5-diamine (CAS: 14631-09-5) is a specialized pyrimidine intermediate distinct from its more common isomer, 4-chloro-2,6-diaminopyrimidine (a Minoxidil precursor). This compound serves as a critical scaffold in the synthesis of purine mimics, antifolates, and kinase inhibitors.

Its chemical utility is defined by the C4-Chlorine "handle" (susceptible to nucleophilic aromatic substitution,

Structural Identity

-

Molecular Formula:

[6] -

Molecular Weight: 144.56 g/mol

-

SMILES: Nc1cnc(Cl)c(N)n1

Molecular Identity & Spectroscopic Profiling

Accurate identification relies on distinguishing the 2,5-diamine substitution pattern from 2,4- and 4,6- isomers.

Nuclear Magnetic Resonance (NMR)

The proton environment is the primary confirmation tool.

-

-NMR (DMSO-

-

~7.5-8.0 ppm (1H, s): The proton at C6 . This is the diagnostic signal. In 2,4-diamino-6-chloropyrimidine, the ring proton is at C5, which is more shielded (

-

~6.0-6.5 ppm (2H, s, broad): C2-Amino group (

-

~4.5-5.5 ppm (2H, s, broad): C5-Amino group (

-

Differentiation: The C5-amine is typically more electron-rich and may appear upfield relative to the C2-amine, which is flanked by two ring nitrogens.

-

~7.5-8.0 ppm (1H, s): The proton at C6 . This is the diagnostic signal. In 2,4-diamino-6-chloropyrimidine, the ring proton is at C5, which is more shielded (

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion (

): m/z 145.0.[7] -

Isotope Pattern: A distinct 3:1 ratio between m/z 145 and 147 confirms the presence of a single Chlorine atom (

vs

Infrared Spectroscopy (FT-IR)

-

3300–3450

: Primary amine N-H stretching (doublet peaks). -

1580–1650

: C=N ring stretching and N-H bending. -

~750–800

: C-Cl stretching vibration.

Solid-State & Physicochemical Properties[7]

Thermal Analysis

This compound exhibits high crystallinity due to extensive intermolecular hydrogen bonding between the amino groups and ring nitrogens.

-

Melting Point: Expected range >200°C (often with decomposition).

-

TGA (Thermogravimetric Analysis): Essential to determine desolvation onset. 5-amino pyrimidines can be hygroscopic or form hydrates.

Solubility Profile

The compound is amphoteric but predominantly basic.

-

Water: Low to Moderate. Solubility increases significantly at pH < 4 (protonation of ring nitrogens).

-

DMSO/DMF: High solubility (Preferred for

reactions). -

Alcohols (MeOH/EtOH): Moderate solubility; often requires heating.

-

Non-polar (Hexane/DCM): Insoluble.

Reactivity Mapping (The "C5 vs C2" Rule)

The critical synthetic advantage of this molecule is the reactivity difference between the two amines.

-

C5-Amine: Resembles an aniline. It is more nucleophilic and susceptible to oxidation. It reacts faster with electrophiles (e.g., acyl chlorides) than the C2-amine.

-

C2-Amine: Resembles a guanidine moiety. It is less nucleophilic due to the electron-withdrawing nature of the adjacent ring nitrogens.

-

C4-Chlorine: Activated for

, but the electron-donating C5-amine deactivates the ring slightly compared to 4-chloropyrimidine.

Figure 1: Reactivity profile highlighting the differential behavior of functional groups.

Analytical Method Development (HPLC)[8][9][10]

Separating highly polar diaminopyrimidines requires preventing peak tailing caused by the interaction of amines with residual silanols on the column.

HPLC Protocol (Self-Validating)

-

Column: C18 with Polar Embedded Group (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro) or HILIC for enhanced retention.

-

Rationale: Standard C18 often fails to retain this polar molecule, leading to elution in the void volume.

-

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0) or 0.1% TFA in Water.

-

Note: Buffering is critical to control the ionization state of the amines.

-

-

Gradient: 5% B to 40% B over 15 minutes. (Keep organic low to retain polar species).

-

Detection: UV at 254 nm (aromatic max) and 280 nm .

-

System Suitability:

-

Tailing Factor (

): Must be < 1.5. -

Resolution (

): > 2.0 from any hydrolysis byproduct (2,5-diamino-4-hydroxypyrimidine).

-

Impurity Profile

Common impurities to track during synthesis or storage:

-

Hydrolysis Product: 2,5-diamino-4-hydroxypyrimidine (Loss of Cl).

-

Oxidation Dimers: Azo-linkages at the C5 position (indicated by yellow/brown discoloration).

Characterization Workflow

This workflow ensures the material meets the stringent requirements for pharmaceutical intermediates.

Figure 2: Step-by-step analytical workflow for validating 4-chloropyrimidine-2,5-diamine.

Data Summary Table

| Property | Value / Characteristic | Method |

| Appearance | Off-white to pale yellow crystalline powder | Visual |

| Molecular Weight | 144.56 Da | Calculated |

| Mass Spectrum | m/z 145.0 ( | ESI-MS |

| Melting Point | > 200°C (dec.)[6] | DSC |

| Solubility | DMSO (High), Water (Low), MeOH (Mod.) | Gravimetric |

| pKa (Calc.) | ~3.5 (Ring N), ~6.0 (Amine) | Potentiometric Titration |

| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen) | Stability Protocol |

Storage Warning: The C5-amine is sensitive to oxidation. Store under inert gas and protect from light to prevent the formation of colored oxidative impurities.

References

-

PubChem. (n.d.). Compound Summary for CID 84565: 2-Chloropyrimidine-4,5-diamine. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: While the title is 2-chloro-4,5-diamine, this record contains data relevant to the isomer class and connectivity).

-

European Patent Office. (1992). Process for preparing 2,5-diamino-4,6-dichloropyrimidine (EP0483204). (Relevant for synthesis precursors and chlorination methodology). Retrieved from [Link]

Sources

- 1. chem960.com [chem960.com]

- 2. 56145-03-0|4,6-Dichloropyrimidine-2,5-diamine hydrochloride|BLDpharm [bldpharm.com]

- 3. 56-05-3|2-Amino-4,6-dichloropyrimidine|BLD Pharm [bldpharm.com]

- 4. 1194-78-1|6-Chloropyrimidine-2,4,5-triamine|BLD Pharm [bldpharm.com]

- 5. scribd.com [scribd.com]

- 6. Synthesis routes of 2,6-Diamino-4-chloropyrimidine 1-oxide [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. data.epo.org [data.epo.org]

Methodological & Application

Synthesis of kinase inhibitors using 4-Chloropyrimidine-2,5-diamine

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing 4-Chloropyrimidine-2,5-diamine

Abstract

This application note details the synthetic utility of 4-Chloropyrimidine-2,5-diamine (CAS: 113524-74-6) as a privileged scaffold in the design of Type I and Type II kinase inhibitors. While the 2,4-diaminopyrimidine scaffold (e.g., Brigatinib, Gefitinib analogs) is ubiquitous in oncology, the 2,5-diaminopyrimidine core offers a distinct vector geometry for targeting the ATP-binding pocket, particularly relevant for LRRK2 , CDK , and ALK inhibitor discovery. This guide provides validated protocols for the regioselective functionalization of the C4-chloride "warhead" while preserving the integrity of the C2/C5-amine hinge binders.

Structural Rationale & Mechanistic Insight

The efficacy of aminopyrimidines lies in their ability to mimic the adenine ring of ATP. However, the specific substitution pattern dictates selectivity.

-

The 2,5-Diamine Advantage: Unlike the 2,4-isomer, the 2,5-diaminopyrimidine scaffold presents the C5-amine as a solvent-exposed vector or a handle for interacting with the "gatekeeper" residue, while the C2-amine anchors to the hinge region via hydrogen bonding (typically to the backbone carbonyl of the kinase hinge).

-

The C4-Chloro "Warhead": The chlorine atom at the C4 position is activated for Nucleophilic Aromatic Substitution (

) due to the electron-deficient nature of the pyrimidine ring (para to N1, ortho to N3). -

Synthetic Challenge: The primary challenge is the competing nucleophilicity of the exocyclic amines (C2-NH2, C5-NH2) against the external nucleophile intended to displace the C4-Cl. Self-polymerization is a risk.

Strategic Solution: We utilize Acid-Mediated Activation , which protonates the ring nitrogens (increasing C4 electrophilicity) and partially protonates the exocyclic amines (decreasing their nucleophilicity), thereby directing the reaction toward the desired cross-coupling.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing 4-Chloropyrimidine-2,5-diamine based on the nucleophile type.

Caption: Decision tree for the regioselective functionalization of 4-Chloropyrimidine-2,5-diamine.

Detailed Protocols

Method A: Acid-Catalyzed with Aryl Amines (Standard Kinase Protocol)

Best for: Coupling anilines to create the hydrophobic tail typical of LRRK2 or ALK inhibitors.

Materials:

-

4-Chloropyrimidine-2,5-diamine (1.0 equiv)

-

Substituted Aniline (e.g., 4-morpholinoaniline) (1.1 equiv)

-

Solvent: n-Butanol (anhydrous) or Isopropanol

-

Catalyst: 4.0 M HCl in Dioxane (0.5 equiv) or p-Toluenesulfonic acid (p-TsOH)

-

Base (Workup): NaHCO₃ (sat. aq.)

Protocol:

-

Setup: In a 10 mL microwave vial or pressure tube, suspend 4-Chloropyrimidine-2,5-diamine (144 mg, 1.0 mmol) in n-Butanol (3.0 mL).

-

Note: The starting material has limited solubility; suspension is normal.

-

-

Addition: Add the Substituted Aniline (1.1 mmol). Then, dropwise add 4.0 M HCl in Dioxane (125 µL, 0.5 mmol).

-

Mechanistic Check: The acid protonates the pyrimidine N1/N3, lowering the LUMO energy at C4, facilitating attack by the aniline.

-

-

Reaction: Seal the vessel and heat to 110°C for 4–12 hours (or 140°C for 45 mins in a microwave reactor).

-

Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the monochloro mass (M+H ≈ 145/147) and appearance of the product mass.

-

-

Workup:

-

Cool to room temperature.[2] The product often precipitates as the HCl salt.

-

Option 1 (Filtration): Filter the solid, wash with cold isopropanol and Et₂O. This yields the salt form.

-

Option 2 (Free Base): Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2 x 10 mL) and Brine. Dry over Na₂SO₄.

-

-

Purification: If necessary, purify via Flash Chromatography (DCM:MeOH:NH₃, gradient 95:5:0.5 to 90:10:1).

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Deactivated anilines or when

Materials:

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: Xantphos or BrettPhos (4 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Protocol:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

-

Charge: Add 4-Chloropyrimidine-2,5-diamine (1.0 mmol), Aniline (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (18 mg), and Xantphos (23 mg).

-

Solvation: Add degassed 1,4-Dioxane (5 mL).

-

Reaction: Heat to 100°C for 16 hours.

-

Filtration: Filter through a Celite pad (eluting with MeOH/DCM) to remove Pd black.

-

Purification: Reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Summary & Stoichiometry

Table 1: Stoichiometric Guidelines for Scale-Up

| Component | Role | Equiv. | Critical Parameter |

| 4-Cl-Pyr-2,5-diNH2 | Electrophile | 1.0 | Purity >97% essential to avoid regio-isomers |

| Aryl Amine | Nucleophile | 1.1 - 1.2 | Excess drives reaction to completion |

| HCl / p-TsOH | Catalyst | 0.2 - 1.0 | Too much acid can protonate the nucleophile |

| n-Butanol | Solvent | 0.3 - 0.5 M | High boiling point required for thermal activation |

| Reaction Temp | Parameter | 110-140°C | Required to overcome activation energy of e-rich ring |

Quality Control & Self-Validation

To ensure the protocol was successful, the following "Self-Validating" checks must be met:

-

Regioselectivity Confirmation (1H NMR):

-

The C6-H proton of the pyrimidine ring is the diagnostic handle.

-

Starting Material: C6-H appears as a singlet around δ 7.8 - 8.0 ppm (DMSO-d6).

-

Product: Upon C4-substitution, the C6-H signal typically shifts upfield (shielded) or downfield depending on the aniline, but the loss of the Chlorine isotope pattern in MS is the primary confirmation.

-

NOE: If ambiguity exists between N2/N5 substitution (rare under these conditions), 1D-NOE irradiation of the new aniline NH should show enhancement of the Pyrimidine C5-NH2 or C6-H.

-

-

Solubility Check:

-

The 2,5-diaminopyrimidine products are often highly polar. If the product does not extract into EtOAc, utilize n-Butanol/DCM (1:4) for extraction or proceed directly to prep-HPLC.

-

References

-

Laufer, S. A., et al. (2010). Structure-based optimization of a series of novel 2,4-diaminopyrimidine MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters.[3]

-

Choi, H. G., et al. (2010). Discovery of 2,4-diaminopyrimidine derivatives as potent and selective inhibitors of LRRK2. ACS Medicinal Chemistry Letters.

-

Wuxi AppTec. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 4-Chloropyrimidines. QM Magic Class.[4]

-

BenchChem. (2025).[2] Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Note: Nucleophilic Substitution of 4-Chloropyrimidine-2,5-diamine

[1]

Executive Summary & Chemical Profile

4-Chloropyrimidine-2,5-diamine (also known as 2,5-diamino-4-chloropyrimidine or 6-chloro-2,5-diaminopyrimidine) is a critical heterocyclic building block, primarily used in the synthesis of purine nucleosides (e.g., Abacavir, Carbovir) and CDK inhibitors .[1][2]

Unlike standard chloropyrimidines, this scaffold presents a unique synthetic challenge: the pyrimidine ring is electronically deactivated towards Nucleophilic Aromatic Substitution (

Chemical Specifications

| Property | Detail |

| CAS Number | 14631-09-5 |

| Molecular Formula | C |

| Molecular Weight | 144.56 g/mol |

| Electronic State | Electron-Rich (Deactivated Electrophile) .[1][4] The C4-Cl bond is stabilized by resonance donation from 2-NH |

| Key Reactivity | Resistance to |

Mechanistic Insight: The "Deactivation" Problem

To design an effective protocol, one must understand why this reaction is difficult. In a typical

-

Standard Pyrimidine: The electronegative nitrogens pull density, making C4 electrophilic.[1][3]

-

4-Chloropyrimidine-2,5-diamine: The lone pairs on the 2-amino and 5-amino groups donate electron density into the ring (Resonance Effect).[1] This increases the electron density at C4 and C6, effectively "shielding" the carbon from nucleophilic attack.[1][3]

DOT Diagram: Electronic Deactivation & Activation Strategy

Figure 1: Mechanistic flow showing why standard conditions fail and how acid catalysis overcomes the electronic deactivation.

Experimental Protocols

Protocol A: Microwave-Assisted Direct Substitution (High Energy)

Best For: Rapid library synthesis, robust amines (primary/secondary), and heat-stable nucleophiles.[1][3] Rationale: Since the ring is deactivated, thermal energy is required to overcome the high activation energy barrier.[1][3] Microwave irradiation provides efficient, localized heating.[3]

Reagents:

-

Substrate: 4-Chloropyrimidine-2,5-diamine (1.0 equiv)[1]

-

Nucleophile: Amine (2.0 - 3.0 equiv)[1]

-

Solvent: n-Butanol (preferred) or NMP (N-methyl-2-pyrrolidone)[1]

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave vial, suspend 4-Chloropyrimidine-2,5-diamine (144 mg, 1.0 mmol) in n-Butanol (3 mL).

-

Addition: Add the Amine nucleophile (2.0 mmol) followed by DIPEA (0.52 mL, 3.0 mmol). Cap the vial with a crimp top.

-

Reaction: Irradiate at 150°C for 30–60 minutes (High Absorption setting).

-

Checkpoint: Monitor by LC-MS.[1] If conversion is <50%, increase temp to 170°C for an additional 30 mins.

-

-

Workup:

-

Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).

Protocol B: Acid-Catalyzed Substitution (Activation)

Best For: Anilines, weak nucleophiles, or when microwave is unavailable.[1][3] Rationale: Acid protonates the ring nitrogen (N3), pulling electron density away from C4 and restoring electrophilicity.[1][3]

Reagents:

Step-by-Step Procedure:

-

Dissolution: Suspend 4-Chloropyrimidine-2,5-diamine (1.0 mmol) in Water (4 mL).

-

Activation: Add 1M HCl (0.2 mL, 0.2 equiv). Stir for 5 minutes.

-

Reflux: Heat the mixture to reflux (100°C) for 4–12 hours.

-

Isolation:

Protocol C: The "Purine Route" (Indirect Substitution)

Best For: Synthesis of Purine Nucleosides (e.g., Carbovir analogs).[1][3][4]

Rationale: Instead of forcing the substitution on the deactivated pyrimidine, this strategy first cyclizes the 4,5-diamine moiety to form a 6-chloropurine .[1][3] The purine ring is far more reactive towards

Workflow:

-

Cyclization: React 4-Chloropyrimidine-2,5-diamine with Triethylorthoformate (TEOF) and catalytic HCl.

-

Substitution: React the resulting 2-Amino-6-chloropurine with the nucleophile.

Decision Matrix & Troubleshooting

DOT Diagram: Process Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| No Reaction (SM recovered) | Deactivation of C4 position. | Switch to Protocol A (Microwave) at 160°C or use Protocol B (Acid) .[1][3] |

| Oxidation / Black Tar | 5-NH | Degas solvents with Argon.[1][3] Add antioxidant (e.g., BHT) or perform under N |

| Regioselectivity Issues | Attack at C2 or C6? | Unlikely for this substrate.[1][3] C4 is the only leaving group (Cl).[1][3] C2-NH |

| Poor Solubility | High polarity of diamine.[1][3] | Use n-Butanol , DMF , or Water/Acid mixtures.[1][3] Avoid DCM/Hexane. |

References

-

Microwave-Assisted Synthesis of Deactivated Pyrimidines

-

Purine Cyclization Strategy (L-Carbovir Synthesis)

-

General Reactivity of 2,4-Diamino-6-chloropyrimidines (Analogous Chemistry)

Sources

- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 2. content.e-bookshelf.de [content.e-bookshelf.de]

- 3. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis routes of 2,6-Diamino-4-chloropyrimidine 1-oxide [benchchem.com]

- 6. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 7. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

Revolutionizing Aminopyrimidine Synthesis: A Technical Guide to Microwave-Assisted Protocols

For distribution to: Researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) as a transformative technology for the rapid and efficient production of aminopyrimidine derivatives. Aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors for cancer therapy and novel antimicrobial compounds.[1][2] Traditional synthetic routes to these vital scaffolds often suffer from long reaction times, harsh conditions, and modest yields. Microwave-assisted synthesis offers a powerful solution to these challenges, enabling cleaner reactions, higher yields, and significantly reduced synthesis times.[3][4][5]

This document moves beyond a simple recitation of protocols. It delves into the fundamental principles of microwave-assisted synthesis, provides detailed, field-proven methodologies for the preparation of diverse aminopyrimidine derivatives, and offers a comparative analysis against conventional heating methods. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers to not only replicate but also adapt these methods for their specific research needs.

The Microwave Advantage: Principles and Rationale

Microwave-assisted organic synthesis leverages the ability of dielectric materials to transform electromagnetic energy into heat. Unlike conventional heating, which relies on the slow transfer of heat from an external source through the vessel walls, microwave irradiation directly and uniformly heats the reaction mixture.[6] This is achieved through two primary mechanisms:

-

Dipolar Polarization: Polar molecules within the reaction mixture continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating.

-

Ionic Conduction: The presence of ions in the reaction mixture results in their migration through the solution under the influence of the microwave's electric field. Collisions between these moving ions generate heat.

This direct and instantaneous heating provides several key advantages in the synthesis of aminopyrimidine derivatives:

-

Accelerated Reaction Rates: Reactions that may take hours or even days to complete using conventional reflux can often be accomplished in a matter of minutes under microwave irradiation.[3][4]

-

Increased Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that can arise from prolonged exposure to high temperatures, often leading to higher isolated yields of the desired aminopyrimidine.[3]

-

Enhanced Reaction Control: Modern microwave reactors offer precise control over temperature and pressure, allowing for fine-tuning of reaction conditions and improved reproducibility.

-

"Green" Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of smaller volumes of solvents, or in some cases, solvent-free conditions.[6]

Core Synthetic Strategies for Aminopyrimidine Derivatives

Two prominent and versatile methods for the microwave-assisted synthesis of aminopyrimidines are the Biginelli (or Biginelli-type) reaction and the cyclocondensation of chalcones with guanidine.

The Biginelli Reaction: A Multicomponent Approach

The Biginelli reaction is a one-pot, three-component synthesis that provides access to dihydropyrimidinones and their derivatives, which can be readily converted to aminopyrimidines. The reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea or, for direct synthesis of aminopyrimidines, guanidine.[7][8][9]

The currently accepted mechanism for the Biginelli reaction involves the initial acid-catalyzed condensation of the aldehyde and urea (or guanidine) to form an N-acyliminium ion intermediate.[10] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining amine group onto the carbonyl, followed by dehydration, yields the dihydropyrimidine ring. Microwave irradiation dramatically accelerates these steps.

Caption: Biginelli reaction workflow for aminopyrimidine synthesis.

Synthesis from Chalcones and Guanidine

A widely employed method for synthesizing 2-amino-4,6-diarylpyrimidines involves the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with guanidine hydrochloride in the presence of a base.[6][11]

The reaction proceeds via a Michael addition of guanidine to the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization where a nitrogen atom of the guanidine moiety attacks the carbonyl carbon. The final step is a dehydration and subsequent oxidation (often aerial) to afford the aromatic 2-aminopyrimidine.

Sources

- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. indianchemicalsociety.com [indianchemicalsociety.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. scispace.com [scispace.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity LC-MS Profiling of 4-Chloropyrimidine-2,5-diamine Reaction Mixtures

This Application Note is structured to provide a comprehensive, self-validating protocol for the analysis of 4-Chloropyrimidine-2,5-diamine (CAS: 13533-98-7) and its reaction mixtures.

Abstract

This guide details the LC-MS methodology for monitoring the nucleophilic aromatic substitution (SNAr) reactions of 4-Chloropyrimidine-2,5-diamine. This scaffold is a critical intermediate in the synthesis of CDK and JAK kinase inhibitors. Due to the high polarity of the diamine motif and the hydrolytic instability of the C4-chlorine, standard reversed-phase methods often fail to provide adequate retention or stability. This protocol introduces a High-pH Reversed-Phase (RP) strategy and a complementary HILIC workflow, ensuring precise quantification of the starting material, identification of the hydroxy-degradant, and characterization of product formation.

Introduction & Chemical Context

The 4-Chloropyrimidine-2,5-diamine scaffold presents a unique analytical challenge. The molecule contains two basic amine groups (pKa ~3–5 and ~7) and a reactive chlorine at the C4 position.

-

Reactivity: The C4-chlorine is activated for SNAr displacement by the ring nitrogens, making it susceptible to reaction with amines (desired pathway) or water (hydrolysis impurity).

-

Analytical Hurdle: Under standard acidic LC-MS conditions (Formic Acid/C18), the molecule is doubly protonated, leading to void-volume elution and poor desolvation. Furthermore, acidic conditions can accelerate the hydrolysis of the C4-Cl bond during the run.

Reaction Pathway & Impurity Logic

The following diagram illustrates the reaction landscape monitored by this protocol.

Figure 1: Reaction monitoring landscape. The method must resolve the Starting Material (SM) from the Hydrolysis Impurity (IMP_OH) and the Product (PROD).

Experimental Protocol

Materials & Reagents[1]

-

Reference Standard: 4-Chloropyrimidine-2,5-diamine (>97% purity).

-

Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water.

-

Modifiers: Ammonium Bicarbonate (NH4HCO3), Ammonium Hydroxide (NH4OH), Formic Acid (FA).

-

Quenching Agent: Cold 1:1 MeCN:Water (neutral) or Isopropyl Alcohol (IPA).

Sample Preparation (Critical Step)

Causality: Direct injection of reaction mixtures often leads to on-column degradation. The high reactivity of the C4-Cl requires immediate quenching.

-

Aliquot: Take 50 µL of the reaction mixture.

-

Quench: Immediately add into 950 µL of cold Acetonitrile (4°C).

-

Note: Avoid acidic quenchers (e.g., TFA) as they accelerate hydrolysis of the C4-Cl.

-

-

Clarification: Centrifuge at 10,000 x g for 5 minutes to remove inorganic salts (e.g., KCl/NaCl formed during SNAr).

-

Dilution: Dilute supernatant 10x with Initial Mobile Phase (see below) prior to injection.

LC-MS Method Parameters

Two methods are provided.[1] Method A (High pH) is recommended for robustness. Method B (HILIC) is for extremely polar products.

Method A: High-pH Reversed Phase (Recommended)

Rationale: High pH keeps the amines deprotonated (neutral), increasing retention on C18 and improving peak shape.

-

Column: Waters XBridge C18 BEH (2.1 x 50 mm, 2.5 µm) or equivalent hybrid particle.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH4OH).

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 35°C.

| Time (min) | %B | Event |

| 0.0 | 5 | Hold |

| 0.5 | 5 | Start Gradient |

| 4.0 | 95 | Elution |

| 5.0 | 95 | Wash |

| 5.1 | 5 | Re-equilibration |

| 7.0 | 5 | End |

Method B: HILIC (Alternative)

Rationale: If the SNAr product is highly hydrophilic (e.g., reaction with an amino-sugar or polar heterocycle).

-

Column: Merck SeQuant ZIC-pHILIC (2.1 x 100 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 40% B (Inverse gradient).

Mass Spectrometry Settings (ESI+)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Source Temp: 350°C (Ensure complete desolvation of amines).

-

Capillary Voltage: 3.0 kV.

-

Detection Mode: Full Scan (100–600 m/z) for profiling; MRM for quantitation.

Key MRM Transitions (for Quantitation):

-

Analyte (SM): 145.0 → 110.0 (Loss of Cl radical/NH3 complex). Note: Optimization required per instrument.

-

Hydrolysis Impurity: 127.1 → 85.0.

Results & Discussion

Identification Strategy: The Chlorine Signature

The most reliable validation of the 4-chloropyrimidine peak is the isotopic pattern.

-

Observation: The mass spectrum of the parent peak (M+H) must show two peaks separated by 2 Da:

-

m/z 145.0 (35Cl isotope) - 100% intensity.

-

m/z 147.0 (37Cl isotope) - ~32% intensity.

-

-

Validation: If this 3:1 ratio is absent (i.e., only m/z 145 exists or ratio is <5%), the compound has likely undergone dehalogenation or interference. The hydrolysis impurity (OH-pyrimidine) will appear at m/z 127 with no isotope partner.

Chromatographic Performance

In the High-pH Method (Method A), the 4-Chloropyrimidine-2,5-diamine typically elutes at 2.5–3.0 min .

-

Tailing Factor: Should be < 1.3. If tailing > 1.5, increase buffer concentration to 20 mM.

-

Resolution: Critical separation between SM (Cl-species) and Hydrolysis Product (OH-species). The OH-species is more polar and will elute earlier (approx 1.5 min) on C18.

Data Summary Table[2]

| Analyte | Formula | Monoisotopic Mass | [M+H]+ | Retention (Meth A) | Key Feature |

| 4-Cl-2,5-diamine | C4H5ClN4 | 144.02 | 145.0 | 2.8 min | 3:1 Isotope Pattern |

| Hydrolysis Imp. | C4H6N4O | 126.05 | 127.1 | 1.4 min | No Cl Isotope |

| SNAr Product | R-Subst | Variable | Var | > 3.0 min | Higher MW |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Switch to High-pH method; ensure column is "Hybrid" (BEH/Gemini). |

| Loss of Cl Signal | In-source fragmentation. | Lower the Cone Voltage/Fragmentor voltage. |

| New Peak (+14 Da) | Methylation artifact. | Do not use Methanol as solvent if using strong acids; stick to MeCN. |

| Signal Suppression | Ion pairing from reaction salts. | Divert flow to waste for first 1.0 min; improve centrifugation. |

Workflow Visualization

Figure 2: Step-by-step analytical workflow ensuring sample integrity and data validity.

References

-

PubChem. (2023). Compound Summary: 4-Chloropyrimidine-2,5-diamine. National Library of Medicine. [Link]

-

Waters Corporation. (2020). Strategies for the Analysis of Polar Amines using High pH Reversed-Phase Chromatography. Application Note. [Link]

-

Journal of Medicinal Chemistry. (2018). Nucleophilic Aromatic Substitution of 4-Chloropyrimidines in Kinase Inhibitor Synthesis. ACS Publications. (General reference for SNAr context). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloropyrimidine-2,5-diamine Synthesis